molecular formula C5H4N2S B172673 Thiazol-2-YL-acetonitrile CAS No. 101010-74-6

Thiazol-2-YL-acetonitrile

Cat. No. B172673
M. Wt: 124.17 g/mol
InChI Key: QLBGFCHJCWNVIN-UHFFFAOYSA-N
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Description

Thiazol-2-YL-acetonitrile is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen . The compound is a brown solid and has a molecular weight of 124.17 .


Synthesis Analysis

The synthesis of Thiazol-2-YL-acetonitrile and its derivatives often involves coupling reactions with other compounds . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The thiazole ring in Thiazol-2-YL-acetonitrile is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives, including Thiazol-2-YL-acetonitrile, have been found to exhibit a variety of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities are often attributed to the unique chemical reactivity of the thiazole ring .


Physical And Chemical Properties Analysis

Thiazol-2-YL-acetonitrile is a brown solid . The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Anti-Tubercular Compounds

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Thiazole derivatives have been synthesized for use as anti-tubercular compounds . These compounds have shown in vitro and in vivo activity against tuberculosis .
  • Methods of Application : Synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
  • Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .

Antimicrobial, Antiprotozoal, and Antitumor Activity

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : Thiazole and bisthiazole derivatives have been synthesized and studied for their antimicrobial, antiprotozoal, and antitumor activity .
  • Methods of Application : The review provides an overview of different methods for the synthesis of thiazole and bisthiazole derivatives .
  • Results : Various compounds bearing a thiazole and bisthiazole moiety have shown promising antibacterial, antifungal, antiprotozoal, and antitumor activity .

Anti-Inflammatory and Analgesic Activity

  • Scientific Field : Pharmacology
  • Application Summary : Certain Thiazole derivatives have been synthesized and studied for their potential anti-inflammatory and analgesic activities .
  • Methods of Application : The specific methods of synthesis and application can vary, but typically involve organic synthesis techniques .
  • Results : Among the tested compounds, some showed significant analgesic and anti-inflammatory activities .

Antiviral Activity

  • Scientific Field : Virology
  • Application Summary : Thiazole derivatives have been studied for their potential antiviral activities .
  • Methods of Application : The specific methods of synthesis and application can vary, but typically involve organic synthesis techniques .
  • Results : Various compounds bearing a thiazole moiety have shown promising antiviral activity .

Anti-Diabetic Activity

  • Scientific Field : Endocrinology
  • Application Summary : Certain Thiazole derivatives have been synthesized and studied for their potential anti-diabetic activities .
  • Methods of Application : The specific methods of synthesis and application can vary, but typically involve organic synthesis techniques .
  • Results : Among the tested compounds, some showed significant anti-diabetic activities .

Safety And Hazards

While specific safety and hazards information for Thiazol-2-YL-acetonitrile is not available, general precautions for handling similar compounds include handling in a well-ventilated place, wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Future Directions

Research on thiazole derivatives, including Thiazol-2-YL-acetonitrile, is ongoing, and a host of potential drug molecules have been customized for clinical use . The thiazole moiety has been an important heterocycle in the world of chemistry for many decades, and it continues to contribute to the development of various drugs and biologically active agents .

properties

IUPAC Name

2-(1,3-thiazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S/c6-2-1-5-7-3-4-8-5/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBGFCHJCWNVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406765
Record name THIAZOL-2-YL-ACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazol-2-YL-acetonitrile

CAS RN

101010-74-6
Record name THIAZOL-2-YL-ACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3-thiazol-2-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
233
Citations
AF Darweesh, NA Abd El-Fatah… - Synthetic …, 2020 - Taylor & Francis
A synthesis of novel bis(benzo[4,5]imidazo[1,2-a]pyridines) via the reaction of the appropriate bis(aldehyde) with 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and malononitrile in ethanol at …
Number of citations: 10 www.tandfonline.com
AEM Mekky, SMH Sanad, AAM Ahmed - ChemistrySelect, 2019 - Wiley Online Library
Novel bis[(thiazol‐2‐yl)acetonitrile] derivatives were prepared in good yields by the cyclocondensation of bis(bromoacetyl) derivatives with two equivalents of 2‐cyanothioacetamide in …
P de la Torre, LA Saavedra, J Caballero, J Quiroga… - Molecules, 2012 - mdpi.com
(E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles are described as a new class of selective inhibitors of acetylcholinesterase (AChE). The most potent compound in the series …
Number of citations: 47 www.mdpi.com
AAM Ahmed, AEM Mekky, AHM Elwahy… - Synthetic …, 2020 - Taylor & Francis
Novel bis[2-(thiazol-2-yl)acetonitriles], linked to aliphatic cores via ethers, were prepared by the reaction of the appropriate bis(2-bromoethan-1-one) with 2-cyanothioacetamide in …
Number of citations: 18 www.tandfonline.com
H THABET, MH HELAL, MA SALEM… - Al-Azhar Bulletin of …, 2011 - journals.ekb.eg
In the present investigation, a series of newly synthesized N-(4-(2-aminothiazol-2-yl) (4a,b), (2-hydrazinylthiazol-4-yl) (6) and (2-(cyanomethyl)thiazol-4-yl)phenyl-2-(6-methoxy-…
Number of citations: 3 journals.ekb.eg
M Bakavoli, H Beyzaei, M Rahimizadeh, H Eshghi - 2011 - degruyter.com
Cyclocondensation of 2-[bis(methylthio)methylene]malononitrile and 2-amino-benzenthiol afforded 2-(benzo[d]thiazol-2-yl)malononitrile. This compound, on treatment with phosphorus …
Number of citations: 22 www.degruyter.com
JE Trilleras, KJ Velasquez, DJ Pacheco… - Journal of the Brazilian …, 2011 - SciELO Brasil
A series of (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles was synthesized by microwave assisted Knoevenagel condensation under solvent-free conditions from the corresponding 2-(…
Number of citations: 15 www.scielo.br
F YANG, JQ WENG, CX TAN… - Chinese Journal of Organic …, 2009 - sioc-journal.cn
为了寻找生物活性良好的噻唑基丙烯腈类化合物, 利用 2-[4-(2, 6-二氟苯基) 噻唑-2-基] 乙腈 (3) 分别与取代氯甲酸酯 4 和取代苯基异氰酸酯 6 在碱存在下反应, 合成了 8 个 2-[4-(2, 6-二氟苯基) …
Number of citations: 8 sioc-journal.cn
SG Dzhavakhishvili, NY Gorobets… - Russian Chemical …, 2008 - Springer
An efficient method for the synthesis of novel 3-(1,3-thiazol-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-diones from various 2-dimethylaminomethylidenecyclohexane-1,3-diones, (1,3-thiazol-…
Number of citations: 16 link.springer.com
KV Turov, EB Rusanov, BS Drach - Russian Journal of General Chemistry, 2009 - Springer
Phosphonium ylides stabilized by nitrile and 4,5-di(arylsulfonyl)-1,3-thiazol-2-yl fragments show biphilic reactivity. They react with aromatic aldehydes upon heating revealing a …
Number of citations: 6 link.springer.com

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